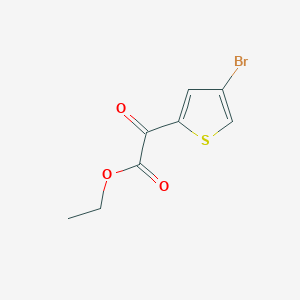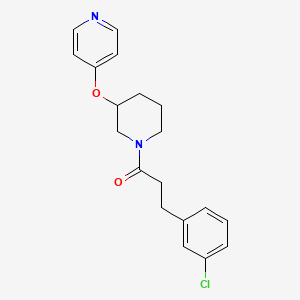
4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a heterocyclic compound; it is notable for its diverse range of properties and applications. From the name “4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide”, it can be inferred that this compound likely contains a benzothiazole core, which is substituted with an acetyl group at the 4-position and a benzamide group at the 2-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Saeed et al. (2015) reports the synthesis of benzamide derivatives and their screening against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds show potential biological applications, highlighting their importance in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
Antitumor Activities
Chua et al. (1999) investigate 2-(4-aminophenyl)benzothiazoles, noting their potent and selective antitumor activity against various cancer cell lines. The study emphasizes the role of acetylation in enhancing the antitumor activities of these compounds, suggesting a novel mechanism of action for benzothiazole derivatives in cancer treatment (Chua et al., 1999).
Anticonvulsant Activity
Robertson et al. (1987) discuss the anticonvulsant activity of a benzamide compound in animal models, highlighting its rapid metabolism and the role of N-acetylation. This study underscores the therapeutic potential of benzamide derivatives in the treatment of convulsions (Robertson et al., 1987).
Corrosion Inhibition
Hu et al. (2016) synthesize benzothiazole derivatives to study their corrosion inhibiting effects on steel, demonstrating their utility beyond biomedical applications. These inhibitors show high efficiency, suggesting their potential in industrial applications to protect against corrosion (Hu et al., 2016).
Antimicrobial and Antibacterial Activities
Research by Obasi et al. (2017) on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes indicates significant antibacterial activity against various bacterial strains. This study showcases the antimicrobial potential of benzothiazole and its derivatives in combating bacterial infections (Obasi et al., 2017).
Mechanism of Action
Target of Action
The primary target of 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this target, making it a promising candidate for anti-tubercular therapy .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site . This interaction inhibits the function of DprE1, thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . The disruption of this pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to the immune response of the host .
Result of Action
The result of the action of 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound weakens the bacteria, potentially leading to their elimination by the host’s immune system .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-10-4-9-15-16(11(10)2)19-18(23-15)20-17(22)14-7-5-13(6-8-14)12(3)21/h4-9H,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDHCWJRDNWCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991995.png)
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)
![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)



